molecular formula C8H9BrN2O2 B8761838 3-amino-3-(5-bromopyridin-3-yl)propanoic acid

3-amino-3-(5-bromopyridin-3-yl)propanoic acid

Cat. No. B8761838
M. Wt: 245.07 g/mol
InChI Key: FDBHAXKSSQPQMA-UHFFFAOYSA-N
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Patent
US09345793B2

Procedure details

9.50 g (51.07 mmol) 5-bromopyridine-3-carbaldehyde were suspended in 22 ml ethanol. 5.31 g (51.07 mmol) propanedioic acid and 8.27 g (107.25 mmol) ammonium acetate were added. The mixture was refluxed for 4 hours and after cooling to room temperature filtrated. The residue was washed with cold ethanol and dried in vacuum at 45° C. to give 8.69 g (69%) 3-amino-3-(5-bromo-pyridin-3-yl)propionic acid.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
5.31 g
Type
reactant
Reaction Step Two
Quantity
8.27 g
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=O)[CH:5]=[N:6][CH:7]=1.[C:10]([OH:16])(=[O:15])[CH2:11]C(O)=O.C([O-])(=O)C.[NH4+:21]>C(O)C>[NH2:21][CH:8]([C:4]1[CH:5]=[N:6][CH:7]=[C:2]([Br:1])[CH:3]=1)[CH2:11][C:10]([OH:16])=[O:15] |f:2.3|

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
BrC=1C=C(C=NC1)C=O
Step Two
Name
Quantity
5.31 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
8.27 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Three
Name
Quantity
22 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtrated
WASH
Type
WASH
Details
The residue was washed with cold ethanol
CUSTOM
Type
CUSTOM
Details
dried in vacuum at 45° C.

Outcomes

Product
Name
Type
product
Smiles
NC(CC(=O)O)C=1C=NC=C(C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 8.69 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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